Cas no 845879-34-7 (2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole)

2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with a 2-methyl-5-nitrobenzylthio moiety. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The nitro group enhances reactivity, facilitating further functionalization, while the benzimidazole scaffold contributes to biological activity, particularly in antimicrobial and antiparasitic applications. The compound's stability under various conditions and its potential as an intermediate in synthetic pathways underscore its utility in drug development. Its well-defined molecular architecture allows for precise modifications, enabling targeted studies in medicinal chemistry and material science.
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole structure
845879-34-7 structure
Product Name:2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole
CAS No:845879-34-7
MF:C15H13N3O2S
MW:299.347621679306
CID:2196775
PubChem ID:2761361
Update Time:2025-10-30

2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole
    • MFCD01927003
    • 2-({5-nitro-2-methylbenzyl}sulfanyl)-1H-benzimidazole
    • AI-067/31572062
    • 845879-34-7
    • 2-((2-Methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole
    • MDL: MFCD01927003
    • Inchi: 1S/C15H13N3O2S/c1-10-6-7-12(18(19)20)8-11(10)9-21-15-16-13-4-2-3-5-14(13)17-15/h2-8H,9H2,1H3,(H,16,17)
    • InChI Key: CPPSBSILVSZRFJ-UHFFFAOYSA-N
    • SMILES: S(C1=NC2C=CC=CC=2N1)CC1C=C(C=CC=1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 299.07284784Da
  • Monoisotopic Mass: 299.07284784Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 99.8Ų

2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM526156-1g
2-((2-Methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole
845879-34-7 97%
1g
$509 2023-02-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673368-1g
2-((2-Methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole
845879-34-7 98%
1g
¥8085.00 2024-07-28

Additional information on 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole

2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole

The compound 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole (CAS No: 845879-34-7) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzo[d]imidazoles, which are known for their versatile applications in drug discovery and materials science. The presence of a methyl group and a nitro group on the benzylthio substituent introduces unique electronic and steric properties, making this compound a valuable subject for further research.

Recent studies have highlighted the potential of benzo[d]imidazoles as scaffolds for designing bioactive molecules. For instance, researchers have explored the anti-inflammatory and antioxidant properties of this compound, demonstrating its ability to scavenge free radicals and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole could serve as a lead compound for developing novel therapeutic agents targeting inflammatory diseases.

In addition to its biological activities, the compound has also been investigated for its potential in catalysis and material science. The sulfur atom in the benzylthio group plays a crucial role in coordinating with metal ions, making this compound a promising candidate for designing metalloenzymes or homogeneous catalysts. Recent advancements in asymmetric catalysis have further underscored the importance of such molecules in achieving high enantioselectivity in organic transformations.

The synthesis of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies. Key steps include the preparation of the benzylthio intermediate via nucleophilic substitution reactions and the subsequent cyclization to form the benzo[d]imidazole ring system. Researchers have optimized these steps to achieve high yields and excellent purity, ensuring that the compound is readily available for further studies.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and MS. These analyses have confirmed the molecular structure and provided insights into the electronic environment of key functional groups. Furthermore, computational studies using density functional theory (DFT) have been conducted to investigate the electronic properties and reactivity of this molecule, paving the way for rational design of related compounds with enhanced bioactivity.

Looking ahead, the exploration of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole continues to expand into new domains. Its role as a building block in supramolecular chemistry has been explored, with researchers demonstrating its ability to form self-assembled structures with specific functionalities. Such structures hold promise for applications in drug delivery systems, sensors, and nanotechnology.

In conclusion, 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole (CAS No: 845879-34-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with its intriguing biological and physical properties, positions it as a valuable tool for advancing both fundamental research and applied sciences.

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